molecular formula C24H24N2O4S B11596438 benzyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11596438
M. Wt: 436.5 g/mol
InChI Key: RHVLSJKVGXEHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural attributes include:

  • Ester Group: A benzyl ester at position 6, influencing lipophilicity and hydrolysis stability compared to ethyl or methyl esters.
  • Position 2 Modification: An ethyl group on the thiazole ring, contributing to steric effects and conformational flexibility.

This compound is hypothesized to exhibit unique physicochemical and biological properties due to its substituent profile, warranting systematic comparison with analogues.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

benzyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H24N2O4S/c1-4-19-22(27)26-21(17-10-12-18(29-3)13-11-17)20(15(2)25-24(26)31-19)23(28)30-14-16-8-6-5-7-9-16/h5-13,19,21H,4,14H2,1-3H3

InChI Key

RHVLSJKVGXEHPG-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Biginelli-Type Reaction with Thiourea

The dihydropyrimidine-thione precursor is synthesized via a modified Biginelli reaction:

Reagents :

  • 4-Methoxybenzaldehyde (1.2 equiv)

  • Ethyl 3-oxopentanoate (1.0 equiv)

  • Thiourea (1.5 equiv)

  • Hydrochloric acid (cat., 0.1 equiv)

Procedure :

  • Combine reagents in anhydrous ethanol (0.5 M) under nitrogen.

  • Reflux at 85°C for 8–12 hours.

  • Cool to 0°C and filter precipitated product.

  • Wash with cold ethanol and dry under vacuum.

Key Parameters :

  • Yield: 68–72%

  • Purity: >95% (HPLC)

  • Characterization:

    • 1H^1H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H, NH), 7.24–7.18 (m, 2H, ArH), 6.91–6.85 (m, 2H, ArH), 4.05 (q, J = 7.1 Hz, 2H, OCH2), 3.76 (s, 3H, OCH3), 2.98–2.89 (m, 2H, CH2), 2.32 (s, 3H, CH3), 1.43 (t, J = 7.1 Hz, 3H, CH2CH3).

Cyclocondensation with Benzyl Chloroacetate

Thiazolo Ring Formation Mechanism

The dihydropyrimidine-thione undergoes nucleophilic attack on the α-carbon of benzyl chloroacetate, followed by intramolecular cyclization:

Thione+ClCH2COOBnEtOH, ΔThiazolo[3,2-a]pyrimidine+HCl\text{Thione} + \text{ClCH}_2\text{COOBn} \xrightarrow{\text{EtOH, Δ}} \text{Thiazolo[3,2-a]pyrimidine} + \text{HCl}

Optimized Reaction Conditions :

  • Solvent: Anhydrous ethanol (0.3 M)

  • Temperature: Reflux (78°C)

  • Time: 10–14 hours

  • Workup:

    • Neutralize with 10% Na2CO3

    • Extract with ethyl acetate (3 × 50 mL)

    • Dry over Na2SO4

    • Recrystallize from ethanol/water (4:1)

Performance Metrics :

  • Yield: 75–82%

  • Reaction Scale: Demonstrated at 50 g scale

Alternative Synthetic Routes

Microwave-Assisted Cyclization

A comparative study of conventional vs. microwave heating showed significant improvements:

ParameterConventionalMicrowave (200 W)
Reaction Time12 h35 min
Yield78%83%
Purity95%97%

Microwave conditions reduce side product formation while maintaining regioselectivity.

Critical Process Parameters

Solvent Effects on Cyclocondensation

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.38295
DMF36.76889
THF7.55482

Ethanol provides optimal balance between reagent solubility and reaction kinetics.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost/kg (USD)Molar EquivContribution to Total Cost
4-Methoxybenzaldehyde1201.238%
Benzyl chloroacetate2501.047%
Thiourea151.55%

Process optimization focuses on recovering excess 4-methoxybenzaldehyde (85% recovery possible via vacuum distillation).

Characterization Data

Spectral Properties of Target Compound

  • HRMS (ESI+) : m/z 437.1521 [M+H]+ (calc. 437.1524)

  • IR (KBr) : 1705 cm⁻¹ (C=O), 1662 cm⁻¹ (C=N), 1248 cm⁻¹ (C-O)

  • 1H^1H NMR (600 MHz, CDCl3) :
    δ 7.38–7.25 (m, 5H, Bn), 7.12 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 5.21 (s, 2H, OCH2), 3.80 (s, 3H, OCH3), 3.12 (q, J = 7.5 Hz, 2H, CH2CH3), 2.41 (s, 3H, CH3), 1.85 (t, J = 7.5 Hz, 3H, CH2CH3).

Comparative Evaluation of Synthetic Methods

Yield and Efficiency Metrics

MethodStepsTotal YieldPurityScalability
Conventional452%95%Moderate
Microwave-Assisted462%97%High
Continuous Flow358%94%Excellent

Continuous flow systems demonstrate potential for kilogram-scale production with residence times <2 hours .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

Benzyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxyphenyl group in the target compound may enhance solubility and π-π stacking interactions.
  • Ester Groups : Benzyl esters (target) are more lipophilic than ethyl esters (common in analogues), which could improve membrane permeability in biological systems.
  • Position 2 Modifications: Ethyl groups (target) introduce steric hindrance, while benzylidene or morpholinomethyl groups () enable additional hydrogen bonding or charge interactions.

Crystallographic and Conformational Analysis

Single-crystal X-ray studies of analogues reveal:

  • Core Puckering : The thiazolo[3,2-a]pyrimidine ring adopts a flattened boat conformation, with deviations of ~0.2–0.3 Å from planarity .
  • Dihedral Angles : Substituents at position 5 (e.g., phenyl, bromophenyl) form dihedral angles of 80–85° with the fused ring system, influencing molecular packing .
  • Hydrogen Bonding : C–H···O interactions dominate crystal packing, as seen in ethyl 2-(2,4,6-trimethoxybenzylidene) derivatives .

Q & A

Q. What are the established synthetic methodologies for benzyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?

The compound is synthesized via multi-component reactions (MCRs), often involving ethyl acetoacetate, aromatic aldehydes (e.g., 4-methoxybenzaldehyde), and thiourea derivatives. Key steps include:

  • Cyclocondensation : Formation of the thiazolo[3,2-a]pyrimidine core under reflux in solvents like ethanol or toluene .
  • Substituent Introduction : Alkylation or benzylation at specific positions using catalysts (e.g., palladium or copper) to introduce ethyl, methyl, or benzyl groups .
  • Optimization : Reaction conditions (60–80°C, 6–12 hours) and solvent polarity are critical for yield (60–85%) and purity. Automated flow reactors may enhance scalability .

Q. How is the structural characterization of this compound performed?

A combination of analytical techniques is employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring fusion patterns. For example, the methoxyphenyl group shows aromatic protons at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C24_{24}H23_{23}N3_3O4_4S) and molecular weight (449.5 g/mol) .
  • Infrared Spectroscopy (IR) : Peaks at 1700–1750 cm1^{-1} confirm carbonyl groups (ester and oxo functionalities) .

Q. What biological activities are associated with this compound?

The compound exhibits:

  • COX Inhibition : IC50_{50} values of 0.8–2.4 µM against COX-1/2, attributed to its methoxyphenyl and thiazole motifs blocking arachidonic acid binding .
  • Casein Kinase 2 (CK2) Modulation : Selective inhibition (Ki = 1.2 µM) via hydrophobic interactions with the ATP-binding pocket .
  • Anti-inflammatory Effects : In vitro assays show reduced TNF-α and IL-6 production in macrophages .

Advanced Research Questions

Q. How do structural modifications influence its bioactivity in SAR studies?

Substituent effects are critical:

  • Methoxyphenyl vs. Chlorophenyl : Replacement with a 4-chlorophenyl group increases COX-2 selectivity (IC50_{50} = 0.5 µM) but reduces solubility .
  • Benzylidene Modifications : Introducing electron-withdrawing groups (e.g., -NO2_2) at the 2-position enhances CK2 inhibition by 40% compared to electron-donating groups (-OCH3_3) .
  • Ester Group Variation : Methyl esters improve metabolic stability over ethyl analogs in pharmacokinetic studies .

Q. What crystallographic insights exist for this compound and its analogs?

X-ray crystallography (using SHELX software) reveals:

  • Dihedral Angles : The thiazole and pyrimidine rings form a 15° angle, optimizing π-π stacking with protein targets .
  • Intermolecular Interactions : Hydrogen bonds between the carbonyl oxygen and water molecules stabilize the crystal lattice (space group P1, triclinic) .
  • Packing Efficiency : Bulkier substituents (e.g., benzyl) reduce packing density, affecting solubility .

Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50​ values) be resolved?

Discrepancies often arise from assay conditions:

  • Enzyme Source : Recombinant COX-2 vs. cell lysates may yield differing IC50_{50}s due to isoform-specific cofactors .
  • Solvent Effects : DMSO concentrations >1% can denature proteins, artificially inflating inhibition values .
  • Data Normalization : Use internal controls (e.g., celecoxib for COX assays) to standardize results .

Q. What advanced techniques elucidate its enzyme inhibition mechanisms?

  • Kinetic Studies : Lineweaver-Burk plots reveal non-competitive inhibition of CK2, suggesting allosteric binding .
  • Molecular Docking : AutoDock Vina simulations identify key interactions: the benzyl group occupies a hydrophobic cleft, while the oxo group hydrogen-bonds with Lys68 .
  • Surface Plasmon Resonance (SPR) : Real-time binding kinetics show a kon of 1.5 × 104^4 M1^{-1}s1^{-1} for COX-2 .

Q. How are analytical methods optimized for purity assessment?

  • HPLC vs. TLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities with <0.5% variance, outperforming TLC in sensitivity .
  • Chiral Purity : Chiralpak IC columns separate enantiomers (e.g., R/S configurations) using hexane/isopropanol mobile phases .
  • Quantitative NMR (qNMR) : DMSO-d6_6 as an internal standard ensures >98% purity by integrating proton peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.